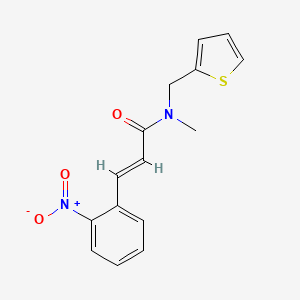
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Material Applications
4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylic acid dimethyl ester and its derivatives are primarily used in the synthesis of complex organic compounds. For example, the compound was utilized in the synthesis of various pyridine derivatives, demonstrating its versatility in creating liquid crystals and polymer electrolyte liquid crystals. These materials have significant applications in electronics and materials science. The synthesis process often involves modifications of existing methods to improve yield and efficiency (Tajbakhsh et al., 1998).
Chemical Reactions and Structural Analysis
The compound also plays a role in various chemical reactions and rearrangements. Studies have explored its behavior under different conditions, leading to the formation of diverse products. This includes the base-catalyzed reaction of derivatives to form azepines, which can reverse under acidic conditions, demonstrating the compound's reactive versatility. These studies contribute to a better understanding of chemical reaction mechanisms and the stability of related compounds (Anderson & Johnson, 1966).
Organic Chemistry and Crystallography
In organic chemistry, derivatives of this compound have been synthesized for various purposes, including studying their crystal structures and bonding behaviors. For instance, different dimethyl esters were prepared and their configurations were analyzed using X-ray crystallography, which provided insights into the molecular structures and potential applications in material science and pharmacology (Metcalf & Holt, 2000).
Applications in Polymeric Materials
Furthermore, the compound's derivatives have been used in the preparation of polymeric materials. For instance, hyperbranched aromatic polyimides were synthesized using derivatives of this compound, showcasing its utility in creating advanced materials with specific properties like solubility and molecular weight distribution (Yamanaka et al., 2000).
properties
Molecular Formula |
C20H25NO7 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO7/c1-24-9-8-21-11-14(19(22)27-4)18(15(12-21)20(23)28-5)13-6-7-16(25-2)17(10-13)26-3/h6-7,10-12,18H,8-9H2,1-5H3 |
InChI Key |
BIRIKJCIZIGMEK-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-furanyl)-3-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B1224452.png)


![N-[2-(2-phenylphenoxy)ethyl]-2-furancarboxamide](/img/structure/B1224456.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)

![2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1224461.png)


![N-(4-fluorophenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane-1-carboxamide](/img/structure/B1224466.png)
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1224468.png)
![1-[(6-chloro-2-imidazo[1,2-a]pyridinyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1224472.png)
![(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1224473.png)
![3-hydroxy-N-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]-2-naphthalenecarboxamide](/img/structure/B1224475.png)